molecular formula C18H16N2O3S2 B2415196 (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 405916-13-4

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2415196
CAS No.: 405916-13-4
M. Wt: 372.46
InChI Key: PZDVAWAKSMKKFS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-3-[methyl(phenyl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one is a sophisticated chemical entity built around the versatile 1,3-thiazolidin-4-one scaffold, a heterocyclic system renowned for its broad and potent pharmacological potential . This specific compound features a (4-hydroxy-3-methoxyphenyl)methylidene substituent at the 5-position, a structural motif often associated with enhanced biological activity in similar derivatives . The 2-sulfanylidene (thioxo) group and the N-3 methyl(phenyl)amino substitution further define its unique electronic and steric properties, making it a compelling candidate for medicinal chemistry and drug discovery research. The 1,3-thiazolidin-4-one core is a "privileged scaffold" in medicinal chemistry, known to confer a diverse range of biological activities . Primary research applications for this compound are anticipated in the areas of anti-inflammatory and anticancer research , based on the well-documented activities of its structural analogues. Thiazolidinone derivatives have been identified as novel, selective inhibitors of the cyclooxygenase-1 (COX-1) enzyme, a key molecular target in inflammation, with some compounds demonstrating superior inhibitory effects compared to reference drugs like naproxen . Furthermore, the structural features of this compound suggest potential investigation as a modulator of peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic agents, and for its possible antiproliferative effects against various cancer cell lines, as the thiazolidinone nucleus is frequently explored in anticancer agent development . Researchers will find this compound valuable for probing structure-activity relationships (SAR), elucidating mechanisms of action against specific enzymatic targets, and as a key intermediate in the synthesis of more complex hybrid molecules for multifunctional drug design. This product is intended for research purposes only by trained professionals in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-19(13-6-4-3-5-7-13)20-17(22)16(25-18(20)24)11-12-8-9-14(21)15(10-12)23-2/h3-11,21H,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDVAWAKSMKKFS-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step reaction process. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(methyl(phenyl)amino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to alcohols or amines. Substitution reactions can produce a wide range of substituted thiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that thiazolidin-4-one derivatives can inhibit the proliferation of cancer cells such as human colon adenocarcinoma (HT29) and renal cell adenocarcinoma (769-P), with some compounds showing IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer mechanism is often attributed to the induction of apoptosis and inhibition of cell cycle progression. Thiazolidinones have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The antimicrobial activity of thiazolidin-4-one derivatives has also been a focal point in research. The compound has shown effectiveness against a range of bacterial strains:

  • Bacterial Inhibition : Studies report that certain thiazolidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring enhances this activity .
  • Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.

Substituent Effect on Activity
Hydroxy GroupEnhances solubility and bioactivity
Methoxy GroupImproves selectivity towards cancer cells
Phenyl GroupIncreases binding affinity to target enzymes

Research indicates that modifications to the thiazolidinone core can lead to improved pharmacological profiles, making it essential for ongoing drug development efforts .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

  • Study on Anticancer Efficacy : A recent study synthesized a series of thiazolidinone analogs and evaluated their anticancer activity against various cell lines. The most potent analog demonstrated an IC50 value of 0.24 µM against HepG2 liver cancer cells, suggesting strong potential for clinical applications .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of a new series of thiazolidinones, revealing that some compounds exhibited inhibition rates comparable to established antibiotics like ampicillin, particularly against E. coli .

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Similar to the compound , these derivatives have shown various biological activities, including antimicrobial and anticancer properties.

Uniqueness

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

The compound (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-[methyl(phenyl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and antioxidant properties.

Structure and Properties

The structural formula of the compound can be represented as follows:

C18H16N2O5S3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_5\text{S}_3

This compound features a thiazolidinone ring system, which is crucial for its biological activity. The presence of various functional groups such as hydroxyl and methoxy moieties contributes to its pharmacological profile.

1. Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can lead to significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
  • Case Studies : In vitro studies have shown that thiazolidinone derivatives can exhibit IC50 values in the low micromolar range against several cancer types, including breast and colon cancers .

2. Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been documented:

  • Spectrum of Activity : These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : For example, certain derivatives have shown MIC values as low as 16 mg/ml against Staphylococcus aureus .

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:

  • DPPH Scavenging Assay : Studies utilizing the DPPH assay revealed that some thiazolidinone derivatives possess significant radical-scavenging activity, comparable to established antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural features:

  • Substituents : The position and type of substituents on the thiazolidinone ring can enhance or diminish biological efficacy. For instance, hydroxyl and methoxy groups at specific positions have been linked to increased anticancer activity .
Substituent TypePositionActivity Enhancement
Hydroxyl4Increased antioxidant
Methoxy3Enhanced anticancer

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-[methyl(phenyl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one?

The synthesis typically involves condensation of substituted benzaldehydes with thiosemicarbazide derivatives under acidic conditions. For example, a reflux reaction of 4-hydroxy-3-methoxybenzaldehyde with methyl(phenyl)amine-substituted thiosemicarbazide in ethanol/acetic acid (1:2 v/v) at 80°C for 4–6 hours yields the target compound. Cyclization is achieved via intramolecular nucleophilic attack, forming the thiazolidinone ring. Purification via recrystallization (DMF/ethanol) is critical to isolate the Z-isomer .

Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed?

X-ray crystallography is the gold standard for unambiguous confirmation of the Z-configuration, as demonstrated for structurally analogous thiazolidinones . Alternatively, NOESY NMR can detect spatial proximity between the methoxyphenyl proton and the thiazolidinone ring protons, supporting the Z-isomer .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirm the presence of C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3200–3400 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identify substituent environments (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the 4-hydroxy-3-methoxyphenyl group influence reactivity in nucleophilic substitution reactions?

The electron-donating methoxy group enhances resonance stabilization of the methylidene intermediate, favoring electrophilic aromatic substitution at the para position. However, steric hindrance from the hydroxyl group may limit reactivity in bulkier reagents. Computational DFT studies (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify off-target effects.
  • Cellular uptake assays : Quantify intracellular accumulation via LC-MS to correlate bioavailability with activity.
  • Target validation : Use siRNA knockdowns of suspected targets (e.g., topoisomerase II) to confirm mechanism .

Q. How can solvent polarity and pH be optimized to stabilize the thiol-thione tautomer equilibrium?

Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while acidic conditions (pH < 5) favor the thiol tautomer. UV-Vis spectroscopy (250–400 nm) can monitor tautomeric shifts, with λ_max at 320 nm for thione and 280 nm for thiol .

Q. What role does the methyl(phenyl)amino group play in modulating enzyme inhibition kinetics?

The group enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2), as shown via molecular docking (AutoDock Vina). Kinetic assays (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric binding .

Methodological Considerations

Designing a kinetic study for thiazolidinone degradation under UV light:

  • Experimental setup : Use a photoreactor (λ = 254 nm) with quartz cells.
  • Analytical method : HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products.
  • Control variables : Maintain oxygen-free conditions (N₂ purge) to isolate photolytic vs. oxidative pathways .

Addressing low yield in large-scale synthesis:

  • Process optimization : Switch from batch to flow chemistry (microreactors) to improve heat/mass transfer.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Byproduct analysis : Use GC-MS to identify impurities (e.g., Schiff base intermediates) .

Integrating computational and experimental data to predict metabolite structures:
Combine in silico tools (e.g., Meteor Nexus for Phase I/II metabolism prediction) with HR-MS/MS fragmentation patterns. Validate via incubation with hepatic microsomes and isotopic labeling .

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